2-((5-Amino-2-nitrophenyl)amino)ethanol
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Overview
Description
2-((5-Amino-2-nitrophenyl)amino)ethanol is an organic compound with the molecular formula C8H11N3O3 It is characterized by the presence of an amino group, a nitro group, and an ethanol moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-2-nitrophenyl)amino)ethanol typically involves the nitration of a suitable aromatic precursor followed by reduction and subsequent functionalization. One common method involves the nitration of 3-fluorophenyl acetic acid with nitro-sulfuric acid, followed by reduction with a borane-tetrahydrofuran complex and ammonolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing the use of hazardous reagents and waste production. For example, the use of supported reagents and scavengers can simplify the purification process and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((5-Amino-2-nitrophenyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields this compound, while oxidation can produce nitroso derivatives .
Scientific Research Applications
2-((5-Amino-2-nitrophenyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s functional groups make it useful in biochemical assays and as a probe for studying enzyme activity.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-((5-Amino-2-nitrophenyl)amino)ethanol involves its interaction with molecular targets through its amino and nitro groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and redox reactions, influencing various biological pathways. For example, the compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2′-chloro-5-nitrobenzophenone: This compound shares similar functional groups but differs in its overall structure and properties.
2-[(4-Nitrophenyl)amino]ethanol: Another related compound with similar functional groups but different reactivity and applications.
Uniqueness
2-((5-Amino-2-nitrophenyl)amino)ethanol is unique due to its specific combination of functional groups and their arrangement on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H11N3O3 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(5-amino-2-nitroanilino)ethanol |
InChI |
InChI=1S/C8H11N3O3/c9-6-1-2-8(11(13)14)7(5-6)10-3-4-12/h1-2,5,10,12H,3-4,9H2 |
InChI Key |
IJCVQZXEBJWLBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)NCCO)[N+](=O)[O-] |
Origin of Product |
United States |
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